N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide
Description
The compound N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide features a 2-oxo-2H-chromene core fused with a dihydrobenzothiazole moiety via a carboxamide linkage. Its synthesis involves rearrangements of 2-imino-2H-chromene-3-carboxamides under acidic conditions, as described in .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-25-11-10-22-15-7-3-5-9-17(15)27-20(22)21-18(23)14-12-13-6-2-4-8-16(13)26-19(14)24/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZCIKXMJCDNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and chromene precursors. The key steps include:
Formation of Benzothiazole Precursor: This involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Formation of Chromene Precursor: This involves the cyclization of a suitable phenol derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst to form the chromene ring.
Coupling Reaction: The final step involves the coupling of the benzothiazole and chromene precursors through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Oxadiazolylchromene Derivatives (e.g., Compound [45a])
N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives
- Structural Differences : Substitutes benzothiazole with a thiazole ring and introduces a methoxy group at the chromene's 8-position () .
- Synthesis : Utilizes solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, catalyzed by piperidine .
- Implications : Methoxy groups enhance solubility in polar solvents, while thiazole’s smaller heterocycle may reduce steric hindrance in molecular recognition.
Indole-Based Hydrazine-Carbothioamide Derivatives (e.g., –10)
Benzothiazine Carboxamide Derivatives (e.g., )
- Structural Differences : Features a benzothiazine-1,1-dioxide core instead of dihydrobenzothiazole () .
Tabular Comparison of Key Properties
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis () shares similarities with oxadiazolylchromene derivatives but diverges in nucleophile selection and reaction conditions . Thiazole derivatives () emphasize solvent-free methods, enhancing green chemistry appeal .
- Crystallography: Tools like SHELX () and ORTEP () are critical for structural validation, as seen in the indole derivative’s monoclinic packing () .
- Hydrogen Bonding : highlights graph-set analysis for understanding supramolecular interactions, relevant to the indole derivative’s stability .
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with a carboxamide functional group and a benzothiazole moiety. Its chemical formula is with a molecular weight of 345.39 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with essential metabolic processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, which is crucial for preventing uncontrolled cell division.
- Antimicrobial Mechanism : The disruption of bacterial cell membranes and inhibition of DNA synthesis are key mechanisms through which this compound exerts its antimicrobial effects.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells after 48 hours of treatment .
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 12 | 48 |
| A549 | 15 | 48 |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating significant antibacterial potential .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this benzothiazole-chromene carboxamide derivative, and how are reaction conditions optimized?
- Methodology: The synthesis typically involves a multi-step process:
- Step 1: Formation of the benzothiazole ring via condensation of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic or basic catalysis .
- Step 2: Introduction of the chromene moiety through a Knoevenagel condensation reaction, often using catalysts like piperidine or acetic acid in ethanol or dichloromethane .
- Step 3: Functionalization with the methoxyethyl group via nucleophilic substitution or alkylation, requiring precise temperature control (60–80°C) and anhydrous conditions .
- Optimization: Reaction yields are maximized by adjusting solvent polarity (e.g., DMF for polar intermediates) and monitoring reaction progress via TLC or HPLC .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- Key Techniques:
- NMR Spectroscopy: H and C NMR to verify proton environments and carbon connectivity, focusing on the benzothiazole’s aromatic signals (δ 7.2–8.5 ppm) and the chromene’s lactone carbonyl (δ 160–165 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm the molecular ion peak ([M+H]) and fragmentation patterns .
- X-ray Crystallography: Single-crystal diffraction using SHELXL or WinGX/ORTEP for absolute configuration determination, particularly resolving Z/E isomerism at the benzothiazole-chromene junction .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Case Study: Discrepancies between NMR-derived tautomeric forms and X-ray-observed geometries (e.g., planar vs. non-planar chromene systems) are addressed by:
- Variable-Temperature NMR: To detect dynamic equilibria between tautomers .
- DFT Calculations: Comparing experimental and computed chemical shifts/geometries to validate the dominant conformation .
- Multi-Technique Validation: Cross-referencing IR carbonyl stretches (1650–1750 cm) with crystallographic bond lengths (C=O ~1.21 Å) .
Q. How can researchers design experiments to investigate this compound’s mechanism of action in biological systems?
- Approach:
- Target Identification: Use molecular docking (AutoDock Vina) to predict binding affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the chromene’s π-π stacking potential .
- In Vitro Assays:
- Enzyme Inhibition: Measure IC values via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Cellular Uptake: Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
- Data Interpretation: Address contradictory activity results (e.g., high in vitro potency vs. low cellular efficacy) by evaluating membrane permeability (logP ~3.5) or metabolic stability via liver microsome assays .
Q. What challenges arise in refining crystallographic data for this compound, and how are they mitigated?
- Common Issues:
- Disorder in Methoxyethyl Sidechains: Resolved using SHELXL’s PART instruction to model alternative conformations with occupancy refinement .
- Twinned Crystals: Apply the Hooft parameter or RESTRAIN commands in WinGX to handle non-merohedral twinning .
- Validation: Cross-check residual density maps (<0.3 eÅ) and R values (<5%) to ensure data quality .
Methodological Guidance for Data Contradictions
Q. How should researchers address inconsistencies in synthetic yields across literature reports?
- Root Causes:
- Impurity in Starting Materials: Use HPLC-grade reagents and pre-purify intermediates via column chromatography .
- Stereochemical Drift: Control reaction pH (<7) to prevent racemization at the carboxamide center .
- Statistical Optimization: Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, temperature) using software like MODDE or JMP .
Q. What advanced techniques clarify ambiguous biological activity data?
- Mechanistic Probes:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .
- CRISPR-Cas9 Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
